1,5,9-CYCLODODECATRIENE

Stereochemistry Physical properties Isomer differentiation

This is the all-trans stereoisomer (CAS 676-22-2) — the only cyclododecatriene isomer solid at room temperature (mp 33–35°C). Unlike the industrial trans,trans,cis-isomer (liquid), this form is produced via Ni/Cr catalysts and exhibits distinct coordination chemistry with transition metals (e.g., rare Cu complexes) and different transannular reactivity. Essential for catalyst selectivity screening, stereochemical studies, and analytical reference. Substituting generic CDT or the wrong isomer risks altered reactivity and physical form incompatibility.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 676-22-2
Cat. No. B1592173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-CYCLODODECATRIENE
CAS676-22-2
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESC1CC=CCCC=CCCC=C1
InChIInChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8?
InChIKeyZOLLIQAKMYWTBR-MBKAWSJDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans,trans,trans-1,5,9-Cyclododecatriene (CAS 676-22-2): Procurement Specifications and Isomer Baseline for Industrial Application Selection


The target compound, trans,trans,trans-1,5,9-cyclododecatriene (all-trans-CDT, CAS 676-22-2), is the all-trans stereoisomer of 1,5,9-cyclododecatriene (CDT), a C12 cyclic triene produced industrially via butadiene trimerization [1]. CDT exists as four stereoisomers, with the trans,trans,cis-isomer (CAS 706-31-0) being the dominant industrial product for nylon-12 production [2]. The all-trans isomer (676-22-2) is a solid at room temperature with a melting point of 33–35°C, whereas the other three isomers are liquids [1]. This fundamental physical state difference, driven by stereochemistry, establishes the baseline for evaluating its specialized applications relative to the more abundant liquid isomers.

Why Generic 'CDT' Procurement Fails: Catalyst-Dependent Isomer Distributions and Physical Property Divergence in 1,5,9-Cyclododecatriene


Procuring generic 'CDT' or substituting the trans,trans,cis-isomer (CAS 706-31-0) for the all-trans isomer (CAS 676-22-2) introduces significant performance and handling risks due to fundamentally different stereochemical outcomes from catalyst selection. Industrial synthesis using titanium-based catalysts (TiCl₄ with alkylaluminum co-catalysts) predominantly yields the trans,trans,cis-isomer (>80% selectivity), which is a liquid at ambient temperature [1]. In contrast, nickel- and chromium-based catalyst systems produce the all-trans isomer as the major product, which is a crystalline solid (mp 33–35°C) [2]. These divergent physical states—liquid versus solid—directly affect storage, handling, and formulation compatibility. Furthermore, the all-trans isomer exhibits distinct coordination chemistry with transition metals and different transannular reaction behavior compared to the cis-containing isomers [2]. Generic substitution therefore risks both physical form incompatibility and altered reactivity profiles in downstream applications.

trans,trans,trans-1,5,9-Cyclododecatriene (CAS 676-22-2): Quantitative Evidence for Isomer Differentiation and Procurement Selection


Melting Point Divergence: All-Trans Isomer (34°C) vs. Trans,Trans,Cis-Isomer (-18°C) as a Physical Form Discriminator

The trans,trans,trans-isomer (CAS 676-22-2) is a crystalline solid at room temperature with a melting point of 33–35°C, whereas the trans,trans,cis-isomer (CAS 706-31-0)—the primary industrial CDT product—is a liquid with a melting point of -18°C [1]. This 51–53°C difference in melting point represents a fundamental physical state divergence that directly impacts material handling, storage requirements, and formulation strategies.

Stereochemistry Physical properties Isomer differentiation

Catalyst-Dependent Isomer Selectivity: Nickel/Chromium Systems Produce All-Trans Isomer vs. Titanium Systems for Cis-Containing Isomer

The stereochemical outcome of butadiene trimerization to CDT is dictated by catalyst selection. Titanium-based catalyst systems (TiCl₄ with alkylaluminum co-catalysts) produce predominantly the trans,trans,cis-isomer with high selectivity (>80% yield of CDT, with cis,trans,trans as the major isomer fraction), and this process has been commercially operated since 1965 [1]. In contrast, nickel- and chromium-based catalyst systems yield the all-trans isomer (CAS 676-22-2) as the primary product [2]. The all-trans isomer is specifically the product from nickel-catalyzed trimerization reactions [2].

Catalysis Isomer selectivity Butadiene trimerization

Boiling Point and Volatility Profile: All-Trans Isomer (237–238°C) vs. Trans,Trans,Cis-Isomer (231°C, 100–101°C at 1.46 kPa)

The trans,trans,trans-isomer (CAS 676-22-2) exhibits a boiling point of 237–238°C at atmospheric pressure . In comparison, the trans,trans,cis-isomer has a boiling point of 231°C at atmospheric pressure and 100–101°C at reduced pressure (1.46 kPa) [1]. The 6–7°C higher atmospheric boiling point of the all-trans isomer reflects its different molecular packing and intermolecular interactions arising from the all-trans stereochemistry.

Volatility Thermal properties Distillation behavior

Density and Refractive Index Differentiation: All-Trans (0.89 g/mL) vs. Trans,Trans,Cis (0.8910, nD 1.5058) at 20°C

The all-trans isomer (CAS 676-22-2) has a reported density of 0.89 g/mL at 20°C [1]. The trans,trans,cis-isomer has a slightly higher density of 0.8910 g/mL (20/4°C) and a refractive index of 1.5058 [2]. While the density difference is small (approximately 0.001 g/mL), the refractive index provides a more discriminatory analytical parameter for isomer identification and purity assessment.

Density Refractive index Analytical quality control

Transition Metal Coordination Chemistry: All-Trans Isomer Forms Complexes with Copper for Specialized Ligand Applications

The all-trans isomer (CAS 676-22-2) acts as a ligand and forms rare copper complexes, a property documented in primary research . The trans,trans,cis and all-trans isomers in particular tend to form complexes with transition metals, and they undergo transannular reactions and isomerization [1]. The stereochemical configuration of the all-trans isomer presents a distinct coordination geometry compared to cis-containing isomers.

Coordination chemistry Ligand Transition metal complexes

Isomer-Specific Application in Epoxidation: All-Trans Isomer as a Reference Standard for Byproduct Identification in CDT-Derived Processes

Recent mechanistic studies on the oxidation of 1,5,9-cyclododecatriene with N₂O to produce cyclododecanone have identified eleven tricyclic C₁₂H₂₀ and one tetracyclic C₁₂H₁₈ hydrocarbon byproducts, three of which were previously undescribed [1]. The identification of these byproducts was achieved through high-resolution distillation, ¹³C-2D-INADEQUATE NMR, and comparison with ab initio calculated spectra [1]. While this study examined the trans,trans,cis-isomer feedstock, the analytical methodology establishes the importance of defined stereochemistry for reproducible byproduct profiling and process optimization.

Oxidation Byproduct identification N₂O oxidation

trans,trans,trans-1,5,9-Cyclododecatriene (CAS 676-22-2): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Stereochemically Defined Ligand for Transition Metal Coordination Chemistry Research

The all-trans isomer (CAS 676-22-2) has documented application as a ligand forming rare copper complexes . Researchers investigating stereochemical effects on transition metal coordination, particularly with copper and nickel systems, should procure this specific isomer rather than generic CDT mixtures. The all-trans stereochemistry presents a distinct coordination geometry that differs fundamentally from cis-containing isomers, both of which are noted to form complexes with transition metals but with different transannular reaction behavior [1].

Reference Standard for Isomer-Specific Analytical Method Development and Quality Control

The distinct physical properties of the all-trans isomer—melting point 33–35°C (solid at room temperature), boiling point 237–238°C, and density 0.89 g/mL—provide unambiguous analytical markers for isomer identification [1]. Analytical laboratories and quality control departments can use the all-trans isomer as a certified reference material to calibrate GC, HPLC, or NMR methods for distinguishing CDT isomers in mixed streams or verifying procurement specifications [2].

Mechanistic Studies of Transannular Reactions and Stereochemistry-Dependent Oxidation Pathways

The all-trans isomer undergoes transannular reactions and isomerization with behavior distinct from cis-containing isomers . The recent characterization of byproducts from CDT oxidation with N₂O has demonstrated the complexity of these reaction networks, identifying previously undescribed tricyclic and tetracyclic hydrocarbons [1]. Researchers investigating stereochemical effects on transannular cyclization, oxidation selectivity, or thermal rearrangement should employ the defined all-trans isomer to establish baseline reactivity profiles that differ from those obtained with cis-containing feedstocks.

Catalyst Development and Screening for Butadiene Trimerization Isomer Selectivity

The all-trans isomer is the major product from nickel- and chromium-catalyzed butadiene trimerization, whereas titanium catalysts produce predominantly the cis,trans,trans-isomer . Catalyst development laboratories seeking to screen new catalyst systems for isomer selectivity require authentic samples of the all-trans isomer (CAS 676-22-2) as an analytical reference to quantify selectivity toward this stereochemical outcome. This enables direct comparison of catalyst performance against established industrial benchmarks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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